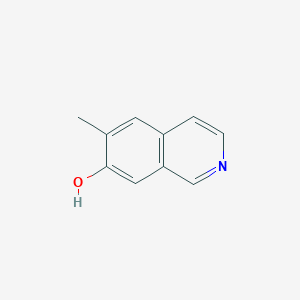

6-Methylisoquinolin-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methylisoquinolin-7-ol is a heterocyclic compound with the molecular formula C10H9NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by a methyl group attached to the sixth position and a hydroxyl group at the seventh position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinolin-7-ol can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization . Additionally, a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile efficiently produces isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts such as palladium and copper is common in industrial settings due to their efficiency and selectivity in promoting the desired cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoquinolin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and methyl groups on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Substitution reactions can be achieved using electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .

Scientific Research Applications

6-Methylisoquinolin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Isoquinoline: The parent compound of 6-Methylisoquinolin-7-ol, which lacks the methyl and hydroxyl groups.

7-Methylisoquinolin-6-ol: A similar compound with the methyl and hydroxyl groups at different positions on the isoquinoline ring.

6-Methoxyisoquinoline: Another derivative with a methoxy group instead of a hydroxyl group at the seventh position.

Uniqueness: this compound is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .

Biological Activity

6-Methylisoquinolin-7-ol is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

This compound (C_10H_9NO) features a hydroxyl group (-OH) at the 7-position and a methyl group (-CH₃) at the 6-position on the isoquinoline ring. These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential as an antimicrobial agent in therapeutic applications.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

This table illustrates the varying effectiveness of this compound against different bacterial strains, indicating its potential role in combating infections.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells, which is critical for cancer treatment.

Mechanism of Action:

The compound's anticancer effects are believed to involve the modulation of key signaling pathways. It has been shown to inhibit the MAPK/ERK pathway, which is crucial for cell growth and survival. This inhibition leads to reduced cell viability and increased apoptosis in cancer cells.

Study on Neuroprotective Effects

A recent study explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that administration of the compound improved cognitive function and reduced markers of oxidative stress in the brain.

Findings:

- Cognitive Tests: Animals treated with this compound performed significantly better on memory tests compared to controls.

- Biomarkers: Levels of malondialdehyde (MDA), a marker of oxidative stress, were significantly lower in treated animals.

This suggests that this compound may have potential as a therapeutic agent for neurodegenerative diseases.

Molecular Mechanism

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism.

- Receptor Modulation: It has been shown to bind to specific receptors, influencing downstream signaling cascades that regulate cell growth and apoptosis.

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

6-methylisoquinolin-7-ol |

InChI |

InChI=1S/C10H9NO/c1-7-4-8-2-3-11-6-9(8)5-10(7)12/h2-6,12H,1H3 |

InChI Key |

ACTSOENIIQFESR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1O)C=NC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.